molecular formula C22H28FN3O5S B12485162 N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide

Cat. No.: B12485162
M. Wt: 465.5 g/mol
InChI Key: ZHHDGSHNGUZVCF-UHFFFAOYSA-N
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Description

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenylsulfonyl group, and a morpholinylpropyl group attached to a glycinamide backbone

Properties

Molecular Formula

C22H28FN3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C22H28FN3O5S/c1-30-20-7-9-21(10-8-20)32(28,29)26(19-5-3-18(23)4-6-19)17-22(27)24-11-2-12-25-13-15-31-16-14-25/h3-10H,2,11-17H2,1H3,(H,24,27)

InChI Key

ZHHDGSHNGUZVCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2CCOCC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Glycinamide Backbone: Starting with glycine, the glycinamide backbone can be synthesized through amidation reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Methoxyphenylsulfonyl Group: This step may involve sulfonylation reactions using appropriate sulfonyl chlorides.

    Incorporation of the Morpholinylpropyl Group: The morpholinylpropyl group can be attached through alkylation reactions using morpholine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential use as a drug candidate for treating diseases by modulating specific biological pathways.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
  • N~2~-(4-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
  • N~2~-(4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide

Uniqueness

The uniqueness of N2-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can affect its binding affinity, selectivity, and overall biological activity.

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